molecular formula C10H14O2 B12583334 1-(Furan-2-yl)-4-methylpentan-3-one CAS No. 261711-37-9

1-(Furan-2-yl)-4-methylpentan-3-one

Cat. No.: B12583334
CAS No.: 261711-37-9
M. Wt: 166.22 g/mol
InChI Key: GAABNFSJPGJRNI-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-4-methylpentan-3-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring attached to a pentanone chain. Furans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-yl)-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions. For example, the reaction of furan with 4-methylpentan-3-one in the presence of a strong acid catalyst can yield the desired compound. Another method involves the use of organometallic reagents, such as Grignard reagents, to introduce the furan ring into the pentanone structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. One approach is the catalytic hydrogenation of furfural, a furan derivative, followed by further chemical modifications to introduce the desired functional groups. This method allows for the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-4-methylpentan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the furan ring .

Scientific Research Applications

1-(Furan-2-yl)-4-methylpentan-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-(Furan-2-yl)-4-methylpentan-3-one can be compared with other similar compounds, such as:

    2-Acetylfuran: This compound has a similar furan ring structure but differs in the position and type of functional groups.

    Furfural: A furan derivative used as a precursor in the production of various chemicals.

    Benzofuran: A compound with a fused benzene and furan ring structure.

The uniqueness of this compound lies in its specific structure, which combines the furan ring with a pentanone chain, providing distinct chemical and biological properties .

Properties

CAS No.

261711-37-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(furan-2-yl)-4-methylpentan-3-one

InChI

InChI=1S/C10H14O2/c1-8(2)10(11)6-5-9-4-3-7-12-9/h3-4,7-8H,5-6H2,1-2H3

InChI Key

GAABNFSJPGJRNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC1=CC=CO1

Origin of Product

United States

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